molecular formula C11H20O4 B159380 Dipropyl glutarate CAS No. 1724-48-7

Dipropyl glutarate

Cat. No.: B159380
CAS No.: 1724-48-7
M. Wt: 216.27 g/mol
InChI Key: IXAVSISAEGUDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl glutarate (CAS: 21302-20-5 or 1724-48-7; conflicting sources noted ) is an ester derivative of glutaric acid (HOOC-(CH₂)₃-COOH) with two propyl (C₃H₇) groups replacing the carboxylic acid hydrogens. Its molecular formula is C₁₁H₂₀O₄, yielding a calculated molecular weight of 216.27 g/mol. The compound is hypothesized to exhibit moderate lipophilicity due to its alkyl chains, making it suitable for applications such as solvents, plasticizers, or intermediates in pharmaceutical and cosmetic formulations.

Properties

CAS No.

1724-48-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dipropyl pentanedioate

InChI

InChI=1S/C11H20O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-9H2,1-2H3

InChI Key

IXAVSISAEGUDSL-UHFFFAOYSA-N

SMILES

CCCOC(=O)CCCC(=O)OCCC

Canonical SMILES

CCCOC(=O)CCCC(=O)OCCC

Other CAS No.

1724-48-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dipropyl glutarate with structurally analogous esters, including diethyl glutarate, dimethyl glutarate, diisobutyl glutarate, and dipropyl adipate. Data are derived from experimental results (where available) or estimated based on structural trends .

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Effects
This compound 216.27 (calc.) ~274 (est.) 1.08 (est.) Solvent, intermediate, potential cellular uptake enhancer (inferred)
Diethyl Glutarate 202.25 248–249 (est.) 1.062 Enhances CD8+ T cell differentiation
Dimethyl Glutarate 174.19 229 (est.) Industrial solvent
Diisobutyl Glutarate 244.33 237 0.97 Plasticizer
Dipropyl Adipate 230.30 274 (est.) 1.08 Solvent, emollient

Key Observations:

Molecular Weight Trends :

  • Longer alkyl chains (e.g., diisobutyl vs. dimethyl) increase molecular weight. This compound falls between diethyl and diisobutyl glutarate in molecular weight.
  • Adipate esters (6-carbon diacid) exhibit higher molecular weights than glutarate esters (5-carbon diacid) with the same alkyl groups (e.g., dipropyl adipate: 230.30 g/mol vs. This compound: 216.27 g/mol) .

Boiling Points :

  • Esters with bulkier alkyl chains (e.g., diisobutyl) have lower boiling points due to reduced intermolecular forces compared to linear chains (e.g., dipropyl).
  • This compound’s estimated boiling point (~274°C) aligns with trends observed in dipropyl adipate .

Functional Applications: Diethyl glutarate demonstrates biological activity in enhancing CD8+ T cell differentiation, attributed to improved cellular uptake of the esterified form compared to glutaric acid . Diisobutyl glutarate and dimethyl glutarate are primarily used in industrial applications (e.g., plasticizers, solvents) due to their volatility and compatibility with polymers .

Research Findings and Limitations

Cellular Uptake Efficiency :
Esterification improves the bioavailability of glutaric acid. Diethyl glutarate (DEG) significantly enhances CD8+ T cell differentiation at lower doses compared to unmodified glutaric acid, suggesting that this compound may exhibit similar or superior effects due to increased lipophilicity .

Data Gaps: Experimental data on this compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence. Conflicting CAS numbers (21302-20-5 vs.

Standard safety protocols for ester handling should apply.

Q & A

Basic Research Questions

Q. How can researchers synthesize dipropyl glutarate with high purity, and what analytical methods are critical for confirming its structural integrity?

  • Methodology : this compound can be synthesized via esterification of glutaric acid with propanol under acid catalysis (e.g., sulfuric acid). Excess alcohol drives the reaction to completion. Purification typically involves fractional distillation or column chromatography to remove unreacted precursors. Structural confirmation requires spectroscopic techniques:

  • NMR : Analyze proton (¹H) and carbon (¹³C) spectra to verify ester linkages and alkyl chain integrity.
  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1740 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What spectroscopic and chromatographic techniques are optimal for distinguishing this compound from structurally similar esters (e.g., diethyl or dimethyl glutarate)?

  • Methodology :

  • Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to separate esters based on boiling points and polarity differences .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at ~210 nm for carbonyl absorption.
  • Comparative Spectral Libraries : Cross-reference NMR/IR data with databases (e.g., PubChem) to resolve structural ambiguities .

Q. How can researchers address data gaps in toxicological assessments of this compound?

  • Methodology : Apply read-across strategies using structurally analogous esters (e.g., dimethyl glutarate) with established toxicity profiles. Adjust exposure limits based on molar mass differences (e.g., German AgBB’s NIK value adjustments). Supplement with in vitro assays (e.g., cytotoxicity in HEK293 cells) and computational models (e.g., QSAR) to predict hazards.

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in CO₂-based copolymerization (e.g., as a catalyst or monomer)?

  • Methodology :

  • Catalyst Optimization : Test zinc glutarate (ZnGA) analogs for activity in terpolymerization (e.g., propylene oxide/CO₂/β-butyrolactone systems). Vary reaction parameters (temperature: 60–100°C; pressure: 20–50 bar CO₂) and characterize polymer Mn/Mw via GPC .
  • In Situ Monitoring**: Use FTIR or Raman spectroscopy to track ester conversion and copolymer composition .

Q. How can conflicting data on this compound’s metabolic effects (e.g., in immune cells) be systematically resolved?

  • Methodology :

  • Isotope Tracing : Administer ¹³C-labeled this compound to T cells and quantify intracellular glutarate levels via LC-MS. Compare metabolic flux (e.g., PDHc activity) in activated vs. quiescent cells .
  • Mechanistic Validation : Use CRISPR knockout models (e.g., PDHc E2 subunit) to confirm glutarate’s role in post-translational modifications (e.g., glutarylation) .
  • Statistical Harmonization : Apply meta-analysis to reconcile discrepancies across studies, controlling for variables like cell type, exposure duration, and dosage .

Q. What strategies can mitigate experimental variability in this compound’s physicochemical property measurements (e.g., melting point, density)?

  • Methodology :

  • Standardized Protocols : Adopt ASTM/EU guidelines for thermal analysis (DSC for melting points) and pycnometry for density .
  • Interlaboratory Calibration : Share reference samples (e.g., certified this compound) to harmonize instrumentation across research groups.

Data Contradiction and Analysis

Q. How should researchers interpret discrepancies in reported glutarate concentrations across in vitro vs. in vivo studies?

  • Methodology :

  • Compartmental Modeling : Account for tissue-specific uptake and esterase activity in in vivo systems, which may hydrolyze this compound faster than in vitro models .
  • Dose-Response Alignment : Normalize exposure levels using pharmacokinetic parameters (e.g., AUC) to enable cross-study comparisons .

Methodological Best Practices

Q. What frameworks (e.g., PICOT) are effective for formulating research questions on this compound’s biomedical applications?

  • Methodology : Structure questions using PICOT:

  • Population : Activated CD8+ T cells .
  • Intervention : this compound treatment (500 µM, 7 days) .
  • Comparison : Untreated controls or alternative esters (e.g., diethyl glutarate) .
  • Outcome : Increased intracellular glutarate levels, PDHc modulation .
  • Time : Acute (24h) vs. chronic (7-day) exposure .

Tables for Key Comparisons

Property This compound Dimethyl Glutarate Diisobutyl Glutarate
Molecular Weight (g/mol)~216*174.19244.33
Boiling Point (°C)~274 (est.) 229237
Toxicity Assessment BasisRead-acrossEU-LCI ascribedRead-across

*Estimated based on analogous esters in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.